molecular formula C10H6BrFN2 B13659785 3-Bromo-6-(4-fluorophenyl)pyridazine

3-Bromo-6-(4-fluorophenyl)pyridazine

Cat. No.: B13659785
M. Wt: 253.07 g/mol
InChI Key: VAOXXBYPUHIZSV-UHFFFAOYSA-N
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Description

3-Bromo-6-(4-fluorophenyl)pyridazine is a brominated pyridazine derivative featuring a 4-fluorophenyl substituent at position 6 and a bromine atom at position 3. The bromine atom serves as a reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the synthesis of diverse heteroaromatic systems . For instance, fluorinated aryl groups are known to induce nonplanar conformations in macrocyclic systems due to steric repulsion, as observed in metalloporphyrins .

Properties

Molecular Formula

C10H6BrFN2

Molecular Weight

253.07 g/mol

IUPAC Name

3-bromo-6-(4-fluorophenyl)pyridazine

InChI

InChI=1S/C10H6BrFN2/c11-10-6-5-9(13-14-10)7-1-3-8(12)4-2-7/h1-6H

InChI Key

VAOXXBYPUHIZSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)Br)F

Origin of Product

United States

Preparation Methods

Direct Synthesis via Lewis Acid Mediated Cycloaddition

A recent and highly selective method for synthesizing 3-bromo-substituted pyridazines involves a Lewis acid mediated inverse electron demand Diels-Alder reaction between 3-bromotetrazine and silyl-enol ethers. This method, reported by Schnell et al. (University of Zurich), allows for exclusive regioselectivity and mild reaction conditions, avoiding harsh reagents like phosphorus oxybromide (POBr3).

  • Reaction Conditions : The reaction uses boron trifluoride (BF3) as a Lewis acid catalyst.
  • Substrate Scope : The method tolerates a variety of aromatic substituents, including electron-rich and electron-poor aryl groups, and heterocycles.
  • Yields : Good to excellent yields (up to 93%) were obtained.
  • Regioselectivity : Exclusive formation of 3-bromo-4-aryl pyridazines was observed, with no formation of the 3-bromo-5-aryl isomer.
  • Downstream Functionalization : The 3-bromo position is amenable to cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig, facilitating further diversification.

This approach is particularly suitable for synthesizing 3-bromo-6-(4-fluorophenyl)pyridazine by using the corresponding 4-fluorophenyl-substituted silyl-enol ether (or equivalent precursor) (see Table 1 for substrate examples and yields).

Entry Substrate (Silyl-Enol Ether) Aryl Substituent Yield (%) Notes
3b TBS-silyl enol ether 4-Fluorophenyl ~85-90 Electron-poor aromatic ring tolerated
3f TBS-silyl enol ether Various aryls 78-93 Both electron-rich and poor tolerated
3m,n Heterocyclic derivatives Heterocycles Good Demonstrates method versatility

Table 1: Representative substrate scope and yields for synthesis of 3-bromo-4-aryl pyridazines via BF3-mediated cycloaddition.

Stepwise Synthesis from 3,6-Dichloropyridazine Derivatives

An alternative traditional approach starts from 3,6-dichloropyridazine, which undergoes selective substitution and halogenation steps:

  • Step 1: Reaction of 3,6-dichloropyridazine with 4-fluorophenyl nucleophiles (e.g., phenols or organometallic reagents) to substitute the chlorine at position 6.
  • Step 2: Introduction of bromine at position 3 via bromination or halogen exchange reactions.
  • Step 3: Purification by recrystallization and chromatographic techniques.

This method, while classical, often requires harsher conditions, multiple purification steps, and may have lower regioselectivity. For example, the synthesis of related 3-amino-6-chloropyridazine derivatives involves reaction of 3,6-dichloropyridazine with ammoniacal liquor in DMF at 100 °C for 9 hours, followed by purification steps (yield ~90%). Analogous procedures can be adapted for bromine substitution.

Synthesis via Pyridazinone Intermediates and Subsequent Halogenation

Another synthetic route involves:

For example, a related 6-(3,4-dimethoxyphenyl)pyridazin-3-one was prepared by refluxing acetophenone derivatives with glyoxylic acid and hydrazine hydrate, followed by halogenation with POCl3 at 100 °C for 2 hours, yielding 3-chloro-6-substituted pyridazines in 94% yield. This strategy can be adapted for bromination and 4-fluorophenyl substitution.

Comparative Analysis of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
BF3-mediated inverse electron demand Diels-Alder (3-bromotetrazine + silyl-enol ethers) 3-bromotetrazine, BF3, mild conditions High regioselectivity, mild conditions, versatile downstream functionalization Requires access to 3-bromotetrazine and silyl-enol ethers 78-93
Stepwise substitution from 3,6-dichloropyridazine 3,6-dichloropyridazine, nucleophiles, bromination reagents Uses commercially available starting materials Multiple steps, harsher conditions, lower regioselectivity ~80-90
Pyridazinone intermediate route Acetophenones, glyoxylic acid, hydrazine hydrate, POCl3/POBr3 Good yields, well-established chemistry Use of toxic halogenating agents, multistep 90+

Research Findings and Notes

  • The BF3-mediated cycloaddition method provides a fast, straightforward, and scalable route to 3-bromo-6-(4-fluorophenyl)pyridazine with excellent control over substitution patterns, avoiding strong thermal conditions or hazardous reagents like POBr3.
  • Downstream functionalization of the brominated pyridazine at the C-3 position enables synthesis of diverse derivatives via cross-coupling reactions, enhancing the compound's utility in medicinal chemistry.
  • Traditional methods starting from 3,6-dichloropyridazine require careful control of reaction conditions and purification to achieve high purity products, but benefit from readily available starting materials.
  • The pyridazinone intermediate approach is versatile and allows for modification at multiple ring positions, but involves the use of corrosive halogenating agents and multiple synthetic steps.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(4-fluorophenyl)pyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridazines with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-bromo-6-(4-fluorophenyl)pyridazine, highlighting differences in substituents, reactivity, and applications:

Compound Molecular Formula Substituents Key Properties/Reactivity Applications References
3-Bromo-6-(4-fluorophenyl)pyridazine C₁₀H₆BrFN₂ 4-fluorophenyl, Br Expected reactivity in Suzuki couplings; steric effects from fluorophenyl may reduce yields Intermediate for pharmaceuticals/optical materials
3-Bromo-6-(thiophen-2-yl)pyridazine C₈H₅BrN₂S Thiophen-2-yl, Br Suzuki coupling yields: 14–28% (homocoupling/deboronation side reactions) Synthesis of push-pull thienylpyridazines for optical applications
3-Bromo-6-(pyridin-2-yl)pyridazine C₉H₆BrN₃ Pyridin-2-yl, Br White-yellow solid; soluble in chloroform/DMSO Organic synthesis intermediate
3-Bromo-6-(4,4-difluoro-1-piperidyl)pyridazine C₉H₁₀BrF₂N₃ 4,4-difluoro-piperidyl, Br Storage: -20°C; enhanced solubility due to amine substituent Potential biological applications (unreported in evidence)
3-Bromo-6-(2-thienyl)-4-(trifluoromethyl)pyridazine C₉H₄BrF₃N₂S Thienyl, Br, CF₃ Electron-withdrawing CF₃ group increases electrophilicity of Br High-value intermediates for agrochemicals/pharmaceuticals
3-(4-Bromophenoxy)-6-methylpyridazine C₁₁H₉BrN₂O 4-bromophenoxy, methyl Stable under amber storage; phenoxy group reduces reactivity vs. Br Specialty chemical synthesis

Structural and Electronic Effects

  • Electron-Withdrawing Substituents: The 4-fluorophenyl group in the title compound enhances electrophilicity at the bromine site compared to non-fluorinated analogs (e.g., 3-bromo-6-phenylpyridazine). However, steric hindrance from the 4-fluorophenyl group may reduce coupling efficiency, as seen in thienylpyridazines where yields dropped to 14–28% .
  • Planarity and Steric Effects: Fluorinated aryl groups induce nonplanar conformations due to steric repulsion, as demonstrated in metalloporphyrins . This distortion may influence crystal packing or interaction with biological targets.
  • Trifluoromethyl Analogs : Compounds like 3-bromo-6-(2-thienyl)-4-(trifluoromethyl)pyridazine exhibit heightened reactivity in cross-couplings due to the electron-withdrawing CF₃ group .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : Bromopyridazines are widely used in Suzuki reactions. For example, 3-bromo-6-(thiophen-2-yl)pyridazine reacts with (hetero)aryl boronic acids but suffers from low yields due to competitive homocoupling and hydrolytic deboronation . The 4-fluorophenyl analog may face similar challenges.
  • Halogen Reactivity : Chlorine in 6-chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine () is less reactive than bromine, necessitating harsher conditions for coupling.

Q & A

Q. What are the key considerations for synthesizing 3-Bromo-6-(4-fluorophenyl)pyridazine?

Methodological Answer:

  • Stepwise Synthesis : Start with halogenation or coupling reactions. Bromination using NN-bromosuccinimide (NBS) in anhydrous DMF under nitrogen atmosphere ensures regioselectivity at the pyridazine ring (e.g., 95% yield achieved in analogous brominations) .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediates and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
  • Optimization : Adjust temperature (e.g., reflux in chloroform for bromination) and stoichiometric ratios of reagents to minimize side products .

Q. How is the structure of 3-Bromo-6-(4-fluorophenyl)pyridazine confirmed experimentally?

Methodological Answer:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^13\text{C}-NMR identify aromatic protons (e.g., δ 8.57 ppm for pyridazine protons) and confirm substitution patterns .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., pyridazine ring planarity and fluorophenyl orientation) .
  • Mass Spectrometry : High-resolution LC-MS validates molecular weight (e.g., [M+H]+^+ at m/z 336.0/338.0 for brominated derivatives) .

Advanced Research Questions

Q. How can Suzuki cross-coupling reactions be optimized to functionalize 3-Bromo-6-(4-fluorophenyl)pyridazine?

Methodological Answer:

  • Catalytic System : Use Pd2_2(dba)3_3 with BrettPhos ligand and Cs2_2CO3_3 base in anhydrous 1,4-dioxane at 120°C for 5–39 hours .
  • Amination Example : React with primary/secondary amines (1.3 eq.) under nitrogen to introduce amino groups at the 3-position .
  • Purification : Wash organic layers with NaHCO3_3 and NaCl solutions to remove Pd residues .

Q. What computational methods predict the electronic properties of 3-Bromo-6-(4-fluorophenyl)pyridazine?

Methodological Answer:

  • DFT Calculations : Analyze HOMO-LUMO gaps to assess electron-withdrawing effects of bromine and fluorophenyl groups (e.g., PubChem SMILES data for geometry optimization) .
  • Solubility Prediction : Use software like COSMOtherm to estimate logP values based on substituent polarity .

Q. How to resolve contradictions in biological activity data for pyridazine derivatives?

Methodological Answer:

  • Control Experiments : Compare activity of 3-Bromo-6-(4-fluorophenyl)pyridazine with analogs lacking bromine or fluorophenyl groups (e.g., 3-Chloro-6-(4-phenoxyphenyl)pyridazine shows reduced antimicrobial activity) .
  • Dose-Response Studies : Use IC50_{50} assays to validate dose-dependent effects and rule out assay interference .

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